N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
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Overview
Description
N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide: is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system fused with a thioamide group and an ethoxyphenyl substituent. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the reaction of 2-ethoxyaniline with 3,4-dihydroquinoline-1(2H)-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction may also involve the use of reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Advanced techniques like continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1,2-dione derivatives.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinoline-1,2-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamide: Known for its anti-inflammatory properties.
Quinoline-4-carboxamide: Studied for its potential as an antimalarial agent.
Quinoline-8-carboxamide: Investigated for its anticancer activity.
Uniqueness: The presence of the ethoxyphenyl and thioamide groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H20N2OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
InChI |
InChI=1S/C18H20N2OS/c1-2-21-17-12-6-4-10-15(17)19-18(22)20-13-7-9-14-8-3-5-11-16(14)20/h3-6,8,10-12H,2,7,9,13H2,1H3,(H,19,22) |
InChI Key |
GOYGFMIHLKTKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N2CCCC3=CC=CC=C32 |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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